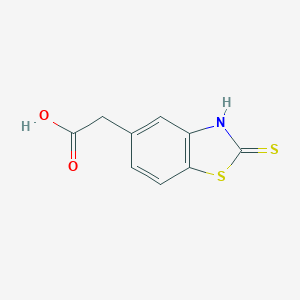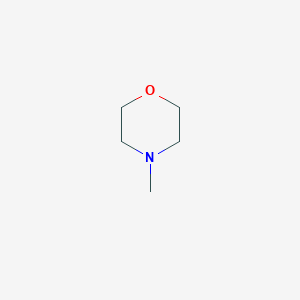
4-Metilmorfolina
Descripción general
Descripción
4-Methylmorpholine is a heterocyclic organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is substituted at the fourth position of the morpholine ring. This compound is known for its use as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and resins .
Aplicaciones Científicas De Investigación
4-Methylmorpholine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Methylmorpholine, also known as N-Methylmorpholine, is a cyclic tertiary amine . It is primarily used as a base catalyst for the generation of polyurethanes . The primary targets of 4-Methylmorpholine are the isocyanate and polyol compounds involved in the formation of polyurethanes .
Mode of Action
The mode of action of 4-Methylmorpholine involves its role as a catalyst in the formation of urethane, a key component of polyurethane . The reaction mechanism in the presence of catalysts like 4-Methylmorpholine differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .
Biochemical Pathways
4-Methylmorpholine is involved in the biochemical pathway of polyurethane synthesis . Polyurethanes are formed by reactions between isocyanate and polyol . The presence of 4-Methylmorpholine as a catalyst significantly alters the reaction mechanism, leading to the formation of urethane .
Result of Action
The result of 4-Methylmorpholine’s action is the efficient formation of urethane, which is a crucial component of polyurethane . Polyurethanes are versatile and unique polymers utilized in various industrial applications, including flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .
Action Environment
The action of 4-Methylmorpholine can be influenced by environmental factors. For instance, it is a highly flammable liquid and can be ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the environment in which 4-Methylmorpholine is used must be carefully controlled to ensure safety and efficacy.
Análisis Bioquímico
Biochemical Properties
4-Methylmorpholine plays a significant role in biochemical reactions. It is used as a catalyst in the formation of urethane . The reaction mechanism in the presence of 4-Methylmorpholine differs significantly from the catalyst-free case and includes seven steps . The results showed that 4-Methylmorpholine is a more effective catalyst compared to morpholine .
Cellular Effects
The cellular effects of 4-Methylmorpholine are primarily observed in its role as a catalyst in the formation of urethane . Urethane, or ethyl carbamate, is a compound produced in a reaction process that involves 4-Methylmorpholine . This process influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Methylmorpholine exerts its effects at the molecular level through its role as a catalyst in the formation of urethane . It interacts with biomolecules like phenyl isocyanate and butan-1-ol in the urethane formation process . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of 4-Methylmorpholine can change over time in laboratory settings. Its role as a catalyst in urethane formation is a dynamic process that involves multiple steps . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
4-Methylmorpholine is involved in the metabolic pathway of urethane formation . It interacts with enzymes and cofactors in this process . Detailed information on the specific metabolic pathways and the effects on metabolic flux or metabolite levels is currently limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized by the reaction of morpholine with formaldehyde and formic acid. The process involves the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring conditions. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the formic acid. The product is then distilled to obtain pure 4-Methylmorpholine .
Industrial Production Methods: In industrial settings, 4-Methylmorpholine is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methylmorpholine N-oxide, which is used as a co-oxidant in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include osmium tetroxide and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products:
N-Methylmorpholine N-oxide: Formed through oxidation reactions.
Quaternary Ammonium Compounds: Formed through substitution reactions.
Comparación Con Compuestos Similares
Morpholine: The parent compound, which lacks the methyl group at the fourth position.
N-Methylmorpholine: Similar structure but with the methyl group attached to the nitrogen atom instead of the fourth position.
Uniqueness: 4-Methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. It is more effective as a catalyst in certain reactions compared to morpholine and N-Methylmorpholine, making it valuable in industrial and research applications .
Propiedades
IUPAC Name |
4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRJJKPEHAURKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3651-67-0 (hydrochloride) | |
| Record name | 4-Methylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029146 | |
| Record name | 4-Methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
75 °F (NFPA, 2010), 75 °F | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.2 [mmHg] | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-02-4 | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P91ANU5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylmorpholine?
A1: 4-Methylmorpholine has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.
Q2: How does the structure of 4-methylmorpholine relate to its ability to participate in hydrogen bonding?
A2: 4-Methylmorpholine contains a nitrogen atom within a six-membered ring, with one carbon replaced by an oxygen atom. This structure allows it to act as both a hydrogen bond acceptor (through the nitrogen and oxygen lone pairs) and a hydrogen bond donor (through the N-H bond). []
Q3: Is 4-methylmorpholine compatible with strong oxidizing agents?
A3: 4-Methylmorpholine can be oxidized by strong oxidizing agents like tetrapropylammonium perruthenate (TPAP) in the presence of 4-methylmorpholine N-oxide (NMO). [] Therefore, compatibility with strong oxidizing agents should be carefully considered.
Q4: How does 4-methylmorpholine function as a catalyst in the Willgerodt-Kindler reaction?
A4: While 4-methylmorpholine is typically more effective as a base catalyst in the Willgerodt-Kindler reaction, its performance as an acid catalyst using Montmorillonite K-10 has also been investigated. [] The study found that the acidic conditions with K-10 were less favorable compared to basic catalysis with 4-methylmorpholine for the synthesis of thiobenzamides.
Q5: Can you provide an example of a reaction where 4-methylmorpholine acts as a base catalyst?
A5: 4-Methylmorpholine has been used as a base catalyst in the synthesis of prilocaine base. [] In this reaction, it promotes the condensation of 2-chloropropionic acid and o-toluidine in the presence of chlorinated 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholine.
Q6: What is the role of 4-methylmorpholine N-oxide (NMO) in organic synthesis?
A6: 4-Methylmorpholine N-oxide (NMO) is often used as a co-oxidant in conjunction with catalytic amounts of osmium tetroxide (OsO4) for the syn-dihydroxylation of alkenes. [, , ] NMO regenerates the osmium catalyst, allowing for its use in catalytic amounts.
Q7: How does 4-methylmorpholine influence the Pauson-Khand reaction?
A7: 4-Methylmorpholine N-oxide (NMO) plays a crucial role as an oxidant in the Pauson-Khand reaction. [] It facilitates the formation of a cobalt-alkyne complex, leading to the creation of cyclopentenone derivatives from enynes and dicobalt octacarbonyl [Co2(CO)8].
Q8: Have any computational studies been conducted to understand the interactions of 4-methylmorpholine in chemical reactions?
A8: Yes, density functional theory (DFT) calculations were employed to investigate the dimer stabilization energy of magnesium and zinc aquaphthalocyanines in 4-methylmorpholine solution. [] These calculations provided insights into the interactions leading to the formation of dimeric supramolecular structures.
Q9: Are there any QSAR models available for predicting the properties or activities of 4-methylmorpholine derivatives?
A9: While specific QSAR models focusing solely on 4-methylmorpholine derivatives were not found in the provided research, a chemoinformatics-based modeling workflow was used to predict the solubility of CO2 and other gases in various solvents, including 4-methylmorpholine. [] This approach highlights the potential for developing QSAR models for this class of compounds.
Q10: How do structural modifications of 4-methylmorpholine affect its properties?
A10: Structural modifications of 4-methylmorpholine, such as changes in the N-alkyl substituent or additions to the morpholine ring, can impact its physical and chemical properties, including boiling point, solubility, and reactivity. For example, increasing the size of the N-alkyl group generally decreases water solubility. []
Q11: What safety considerations should be taken into account when handling 4-methylmorpholine?
A11: While specific SHE regulations weren't discussed in the research, it's essential to handle 4-methylmorpholine with caution, as with any chemical. Always refer to the Safety Data Sheet (SDS) and follow appropriate laboratory procedures for handling, storage, and disposal.
Q12: How is 4-methylmorpholine utilized in the synthesis of cellulose-based materials?
A12: 4-Methylmorpholine N-oxide (NMMO) is a known solvent for cellulose and is used in the preparation of cellulose-based materials. [, ] It dissolves cellulose without derivatization, allowing for its regeneration into various forms, including fibers, films, and nanoparticles.
Q13: Can you provide an example of how 4-methylmorpholine contributes to the synthesis of biomaterials?
A13: 4-Methylmorpholine was employed as a catalyst in the synthesis of a new cross-linked hyaluronic acid (HA) for potential pharmaceutical and cosmetic applications. [] This modification aimed to improve the half-life and performance of HA by increasing its resistance to enzymatic degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)
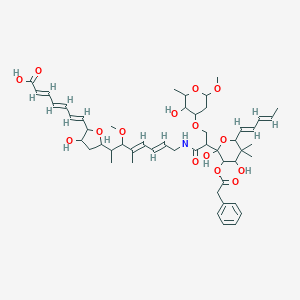
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)



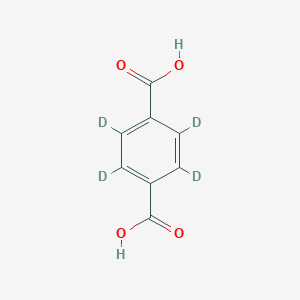
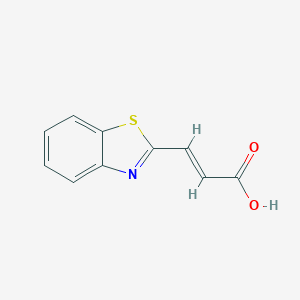
![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)
![methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B44307.png)
